N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide
Description
N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide is a complex organic compound that features a benzimidazole and indazole moiety These structures are known for their significant biological activities and are often found in pharmaceutical compounds
Properties
IUPAC Name |
N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-2-27-12-6-11-25-17-10-4-3-9-16(17)22-20(25)23-19(26)15-8-5-7-14-13-21-24-18(14)15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,24)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCUEJAUKSQYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC4=C3NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxypropyl group.
Indazole Formation: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.
Coupling Reaction: Finally, the benzimidazole and indazole moieties are coupled together using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and indazole rings.
Reduction: Reduced forms of the nitro groups or other reducible functionalities.
Substitution: Substituted derivatives where the ethoxy group is replaced by other nucleophiles.
Scientific Research Applications
N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indazole rings are known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-1H-indazole-7-carboxamide: can be compared with other benzimidazole and indazole derivatives such as:
Uniqueness
The unique combination of the benzimidazole and indazole moieties, along with the ethoxypropyl group, gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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